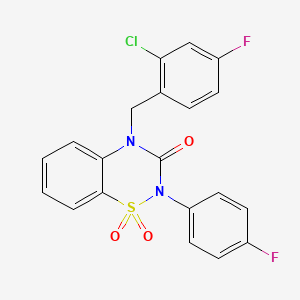

4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

4-(2-Chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a bicyclic heterocyclic core. The molecule features two aromatic substituents: a 2-chloro-4-fluorobenzyl group at the 4-position and a 4-fluorophenyl group at the 2-position of the benzothiadiazinone scaffold.

Properties

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF2N2O3S/c21-17-11-15(23)6-5-13(17)12-24-18-3-1-2-4-19(18)29(27,28)25(20(24)26)16-9-7-14(22)8-10-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRLJTFIFIJNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. One common approach is the reaction of 2-chloro-4-fluorobenzyl chloride with 4-fluorophenylamine under acidic conditions to form the intermediate benzothiadiazine. Subsequent oxidation and sulfonation steps are then employed to introduce the necessary functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfonamide group can be further oxidized to produce sulfonic acids.

Reduction: : Reduction of the nitro group (if present) to an amine.

Substitution: : Replacement of the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Sulfonic acids.

Reduction: : Amines.

Substitution: : Substituted benzothiadiazines with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : Potential use in drug development, particularly in the design of new therapeutic agents.

Industry: : Application in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (Cl, F) : The target compound’s 2-chloro-4-fluorobenzyl and 4-fluorophenyl substituents likely enhance its binding to hydrophobic pockets in biological targets, as seen in anti-inflammatory benzothiazine derivatives .

- Electron-donating groups (OCH₃) : The methoxy-substituted analog () may exhibit improved solubility but reduced metabolic stability compared to the target compound’s fluorine-rich structure .

Conformational Stability :

- The heterocyclic thiazine/thiadiazine ring in all analogs adopts a half-chair conformation, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) . The target compound’s lack of a hydroxyl group (compared to –4) may reduce hydrogen-bonding capacity but increase lipophilicity.

Synthetic Accessibility :

- Analogs with methoxy or hydroxyl groups (e.g., –4) require additional steps for functional group introduction, whereas halogenated derivatives (e.g., target compound) are synthesized via direct electrophilic substitution or coupling reactions .

Biological Activity

The compound 4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , often referred to as a benzothiadiazinone derivative, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a benzothiadiazinone core substituted with chloro and fluorine groups. The presence of these substituents often enhances biological activity through improved binding affinity and selectivity for biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H13ClF2N2O2S |

| Molecular Weight | 364.80 g/mol |

| CAS Number | Not specified in sources |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

- Neuroprotective Effects : Studies on related compounds suggest neuroprotective properties that may be beneficial in conditions such as epilepsy. For instance, a derivative demonstrated efficacy in modulating neurotransmitter levels and reducing oxidative stress in zebrafish models of epilepsy .

- Antitumor Activity : The compound has been linked to antiproliferative effects against various cancer cell lines, indicating potential utility as an anticancer agent.

Antitumor Activity

In vitro studies have indicated that benzothiadiazinone derivatives can inhibit the growth of solid tumors. For example, one study reported an IC50 value of 1.30 μM against HepG2 cells for a structurally similar compound . This suggests that our compound may exhibit comparable activity.

Neuroprotective Effects

The anti-epileptic potential was highlighted in research involving zebrafish models, where the compound improved seizure behaviors and exhibited neuroprotective effects against oxidative stress . These findings suggest possible therapeutic applications in treating epilepsy and related neurological disorders.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on HDAC Inhibition : A related compound was found to selectively inhibit HDAC3 with an IC50 of 95.48 nM, leading to significant tumor growth inhibition in xenograft models .

- Neurochemical Profiling : In a zebrafish model, the compound was shown to alter levels of key neurochemicals such as serotonin and progesterone, indicating a multifaceted mechanism of action in neuroprotection .

Q & A

Q. What are the recommended synthetic routes for 4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how can purity be optimized?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution and cyclization reactions. For example, fluorobenzyl halides can react with thiadiazine precursors under reflux in aprotic solvents (e.g., DMF or THF) with catalytic bases like K₂CO₃ . Purity optimization requires iterative recrystallization (using ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients). Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR is critical to confirm >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving regiochemistry, as seen in analogous benzothiadiazine derivatives . For routine analysis, use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon environments. IR spectroscopy can validate sulfone (S=O) stretches (~1300–1150 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Q. What spectroscopic techniques are most effective for monitoring reaction intermediates during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with UV detection is practical for tracking intermediates. For complex mixtures, LC-MS (electrospray ionization) provides real-time monitoring of molecular ions. Fluorine-specific ¹⁹F NMR is advantageous for tracking fluorinated intermediates, as fluorine’s high sensitivity reduces acquisition times .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Conduct parallel assays under standardized protocols (e.g., fixed incubation times, cell lines). Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity independently. Cross-reference with structural analogs to identify substituent-dependent activity trends .

Q. What computational strategies are recommended for predicting the pharmacokinetic profile of this benzothiadiazine derivative?

- Methodological Answer : Use QSAR (quantitative structure-activity relationship) models trained on sulfonamide/sulfone-containing drugs. Molecular docking (AutoDock Vina, Schrödinger) can predict interactions with cytochrome P450 enzymes for metabolism analysis. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and BBB permeability. Validate in vitro using Caco-2 cell monolayers for permeability and microsomal stability assays .

Q. How should researchers design experiments to elucidate the mechanism of action (MoA) in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use CRISPR-Cas9 knockouts of putative targets (e.g., kinases or ion channels) to confirm functional relevance. For in vivo validation, employ xenograft models with fluorophore-labeled analogs for biodistribution tracking via fluorescence microscopy .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Slow vapor diffusion (e.g., sitting-drop method) with mixed solvents (dichloromethane/methanol) enhances crystal growth. Additive screening (e.g., polyethylene glycol) can stabilize lattice formation. If crystallization fails, consider co-crystallization with target proteins or using synchrotron radiation for low-quality crystals .

Data Contradiction & Validation

Q. How can discrepancies between computational predictions and experimental bioactivity results be addressed?

- Methodological Answer : Re-evaluate force field parameters in simulations, as sulfone groups may require specialized treatment. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Experimentally, use SPR to measure binding kinetics and compare with docking scores. Adjust QSAR models with experimental data to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.